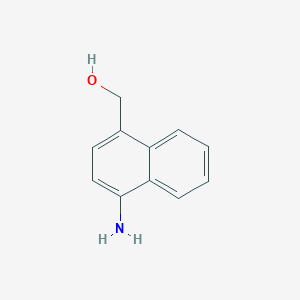

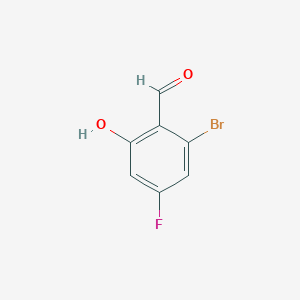

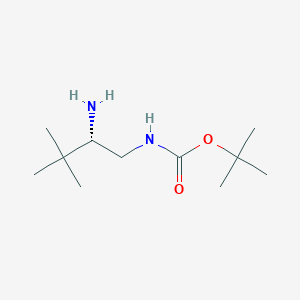

(S)-(2-氨基-3,3-二甲基丁基)-氨基甲酸叔丁酯

描述

The compound “(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester” is a type of tert-butyl ester. Tert-butyl esters are a class of organic compounds that are derived from carboxylic acids . They are widely used in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of tert-butyl esters often involves the reaction of carboxylic acids with alcohols . A recent study has shown that a PCl3-mediated conversion of tert-butyl esters into esters and amides can be achieved in one-pot under air . This novel protocol is highlighted by the synthesis of skeletons of bioactive molecules and gram-scale reactions .Molecular Structure Analysis

The molecular structure of tert-butyl esters can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy can be used to study the imidization of poly[(amic acid)-co-(amic ester)] precursors .Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions. For example, a PCl3-mediated transesterification and aminolysis of tert-butyl esters via acid chloride formation has been reported . This transformation involves the formation of an acid chloride in situ, which is followed by reactions with alcohols or amines to afford the desired products .Physical And Chemical Properties Analysis

Tert-butyl esters have specific physical and chemical properties. For instance, they are known to be combustible liquids . They have a specific gravity, boiling point, and melting point . They are also known to be insoluble in water .科学研究应用

Peptide Synthesis

This compound is used in the synthesis of peptides, particularly as a protected amino acid ester. The tert-butyl group serves as a protecting group for the amino acid, which is crucial during the synthesis process to prevent unwanted reactions at the amino group. The method developed for the preparation of non-standard protected amino acid derivatives is suitable for peptide chemical synthesis and protein modification .

Cancer Research

In cancer research, tert-butyl esters of amino acids, such as the compound , are employed in the synthesis of prodrugs. These prodrugs are designed to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). For instance, tert-butyl esters have been evaluated as prodrugs of L-γ-methyleneglutamic acid amides for cancer treatment, showing potential in inhibiting the growth of breast cancer cells .

Organic Synthesis

The tert-butyl group in the compound can act as a surrogate for the carboxyl group in organic synthesis. This functionality allows it to participate in various reactions, including acylation and condensation, which are fundamental in creating complex organic molecules .

Drug Development

The tert-butyl ester group is often used in the development of new drugs as it can be easily removed under mild acidic conditions, revealing the free carboxylic acid. This property is exploited in the design of drug molecules that require activation in the body after administration .

Enzyme Inhibition Studies

Compounds like tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate can be used to study enzyme inhibition. By modifying specific enzymes’ activity, researchers can understand the enzymes’ roles in various biological processes and diseases .

Metabolic Pathway Analysis

In metabolic studies, tert-butyl esters are used to investigate metabolic pathways. They can serve as analogs of natural substrates or intermediates, helping to elucidate the steps involved in metabolic reactions .

Chemical Biology

In chemical biology, such compounds are used to modify proteins or peptides post-synthetically. This allows researchers to study the function of these biomolecules in a controlled manner, often leading to insights into cellular processes .

Material Science

The tert-butyl ester group can also be used in material science, particularly in the synthesis of polymers. The protected amino acid can be incorporated into polymers, which can then be deprotected to reveal functional groups that impart specific properties to the material .

作用机制

The mechanism of action of tert-butyl esters involves the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid .

安全和危害

Tert-butyl esters are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and can cause irritation to the eyes and upper respiratory tract . Personal protective equipment, including dust masks, eyeshields, and gloves, are recommended when handling these chemicals .

属性

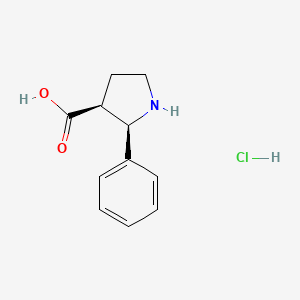

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3,3-dimethylbutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSWUUVDIYKZTD-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-yl]-acetic acid hydrochloride](/img/structure/B1382781.png)

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)